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molecular formula C11H13NO B8464981 5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone

5-Ethyl-3,4-dihydro-1(2H)-isoquinolinone

Cat. No. B8464981
M. Wt: 175.23 g/mol
InChI Key: OKNKIXVFCQWNBE-UHFFFAOYSA-N
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Patent
US05177075

Procedure details

A mixture of 0.9 g (5.63 mmol) of 2,3-dihydro-4-ethyl-1H-inden-1-one and 20 g of trichloroacetic acid was heated at 60°-65° for 30 minutes. To this was added 2.5 g (38.3 mmol) of sodium azide and the mixture was heated at 60°-65°, under nitrogen, for 18 hours. It was poured into 200 ml of ice water and extracted with methylene chloride. The organic layer was washed with saturated sodium hydrogen carbonate, saturated sodium chloride, dried (MgSO4), and concentrated. The residue was chromatographed (SiO2) using a gradient from pure methylene chloride to 19:1 methylene chloride-methanol to give a solid which was rechromatographed using 98:1 methylene chloride-methanol. Recrystallization from toluene/hexane gave 0.21 g (21%) of product; mp 123°-126°.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:12])[CH3:2].ClC(Cl)(Cl)C(O)=O.[N-:20]=[N+]=[N-].[Na+]>>[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][NH:20][C:7]2=[O:12])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)C1=C2CCC(C2=CC=C1)=O
Name
Quantity
20 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60°-65° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60°-65°, under nitrogen, for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium hydrogen carbonate, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (SiO2)
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was rechromatographed
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C2CCNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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